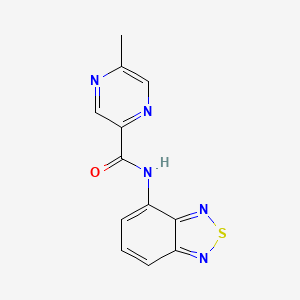

N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5OS/c1-7-5-14-10(6-13-7)12(18)15-8-3-2-4-9-11(8)17-19-16-9/h2-6H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLKPTRRPYXQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NC2=CC=CC3=NSN=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide typically involves the following steps:

Formation of the Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with nitrous acid, followed by oxidation.

Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized by the condensation of 2,3-diaminopyrazine with an appropriate carboxylic acid derivative.

Coupling Reaction: The final step involves the coupling of the benzothiadiazole and pyrazine moieties through an amide bond formation. This can be achieved by reacting 2,1,3-benzothiadiazol-4-ylamine with 5-methylpyrazine-2-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic and photophysical properties.

Biology: It can be employed in the design of bioactive molecules, including potential pharmaceuticals and agrochemicals.

Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of anticancer, antimicrobial, and antiviral agents.

Industry: In the field of materials science, it is used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide depends on its specific application:

In Biological Systems: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The benzothiadiazole moiety can act as an electron acceptor, while the pyrazine ring can participate in hydrogen bonding and π-π interactions.

In Materials Science: The compound’s electronic properties, such as its ability to absorb and emit light, are influenced by the conjugation between the benzothiadiazole and pyrazine rings. This makes it suitable for use in optoelectronic devices.

Comparison with Similar Compounds

Heterocyclic Core Modifications

Key Observations :

Key Observations :

Key Observations :

Physicochemical Properties

*Calculated using ChemDraw (estimates).

Key Observations :

- The benzothiadiazole group increases photosensitivity compared to oxaborole or thiazole analogs.

- Lipophilicity (LogP) correlates with core structure: thiazole > benzothiadiazole > oxaborole.

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiadiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure includes a pyrazine ring and a carboxamide group, contributing to its biological activity through various interactions with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It interacts with various receptors, potentially acting as an antagonist or modulator. This interaction can influence signaling pathways critical for cellular function.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro tests revealed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. In cell line studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against multi-drug resistant strains. The results indicated a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness against resistant bacteria .

- Anticancer Research : In a study conducted by Zhang et al. (2023), the compound was tested in vivo using xenograft models. The results showed significant tumor reduction compared to control groups, indicating its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.